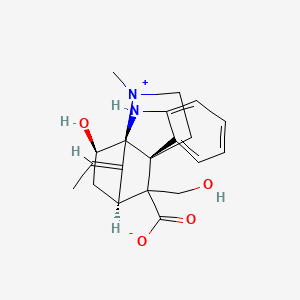
Echitaminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echitaminic acid is an alkaloid isolated from the trunk bark of Alstonia scholaris, a tropical tree native to the Indian subcontinent, Australasia, and the Malay Peninsula . This compound is part of a larger group of monoterpenoid indole alkaloids, which are known for their diverse biological activities .
Métodos De Preparación
Echitaminic acid can be synthesized through various methods. One common approach involves the extraction from the trunk bark of Alstonia scholaris using methanol in a Soxhlet apparatus . The concentrated methanol extracts are then adsorbed on silica gel and chromatographed over silica gel columns, eluting with petroleum ether, chloroform, and methanol successively to isolate the compound
Análisis De Reacciones Químicas
Echitaminic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Echitaminic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of monoterpenoid indole alkaloids . In biology and medicine, this compound has shown potential as an antimalarial agent, exhibiting in vitro activity against Plasmodium falciparum . Additionally, it has been investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of cancer cells . In industry, this compound is used in the development of pharmaceuticals and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of echitaminic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation . For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the regulation of cell cycle and apoptosis . This inhibition leads to the suppression of cancer cell growth and induction of cell death .
Comparación Con Compuestos Similares
Echitaminic acid is similar to other monoterpenoid indole alkaloids, such as strictamine and akuammicine . it is unique in its specific chemical structure and biological activities . For instance, while strictamine also exhibits antiviral activity, this compound has shown a broader range of biological effects, including antimalarial and anticancer properties . This makes this compound a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(1S,9R,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23(2)9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21-,23?/m0/s1 |
Clave InChI |
AHPUGTDAOMLACC-LKURQQSKSA-N |
SMILES isomérico |
C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@@H](C[C@@H]1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C |
SMILES canónico |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















